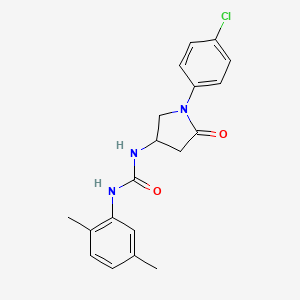
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,5-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,5-dimethylphenyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anion Coordination Chemistry
Research on urea-based ligands similar to the specified compound reveals insights into anion coordination chemistry. These compounds, such as N-(2,4-dimethylphenyl)-N′-(3-pyridyl)urea, demonstrate the ability to bind with inorganic oxo-anions (e.g., perchloric, nitric, or sulfuric acid) forming complexes that exhibit a variety of hydrogen bond motifs. This property is crucial for understanding the compound's potential in creating specific anion binding sites, which could be beneficial in sensor development, environmental monitoring, and catalysis (Biao Wu et al., 2007).
Biological Evaluation as Anticancer Agents
Another area of interest is the synthesis and biological evaluation of urea derivatives as potential anticancer agents. For instance, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects on various cancer cell lines, including A549, HCT-116, and PC-3. These findings suggest that compounds structurally related to the one you're interested in could serve as frameworks for developing new anticancer medications (Jian Feng et al., 2020).
Electro-Fenton Degradation of Antimicrobials
The electro-Fenton degradation process, studied for antimicrobials triclosan and triclocarban, indicates that urea derivatives can play a role in environmental remediation. By participating in complex reactions leading to the degradation of harmful substances into less toxic forms, these compounds could be utilized in advanced oxidation processes for water treatment (I. Sirés et al., 2007).
Nonlinear Optical (NLO) Properties
Investigations into the electronic and optical properties of certain chalcone derivatives, including those with chlorophenyl groups, have unveiled their potential in nonlinear optics. These compounds exhibit significant second and third harmonic generation efficiencies, suggesting applications in optoelectronics and laser technology. The study of such properties in related urea derivatives could lead to the development of new materials for optical devices (M. Shkir et al., 2018).
Corrosion Inhibition
The use of urea derivatives as corrosion inhibitors for mild steel in acidic environments highlights their applicability in material science and engineering. These compounds effectively form protective layers on metal surfaces, preventing corrosion and extending the lifespan of the materials (B. Mistry et al., 2011).
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-12-3-4-13(2)17(9-12)22-19(25)21-15-10-18(24)23(11-15)16-7-5-14(20)6-8-16/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPSAPRFBBLUEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
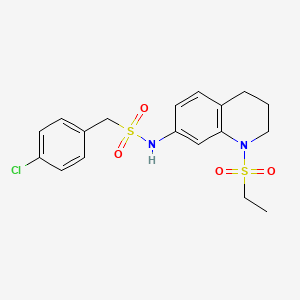
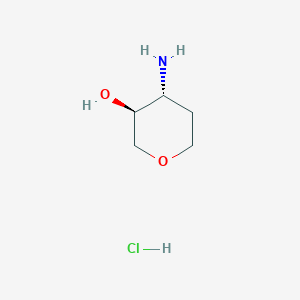
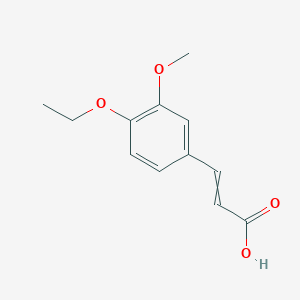

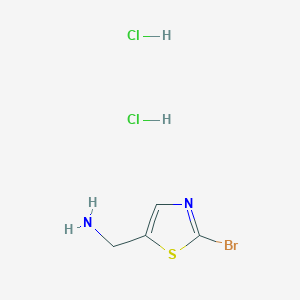
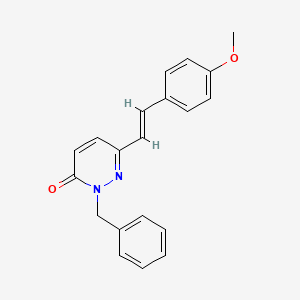

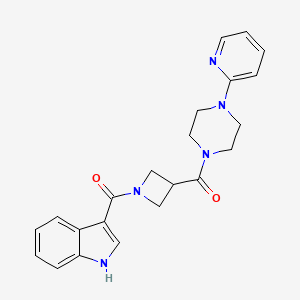
![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2404134.png)
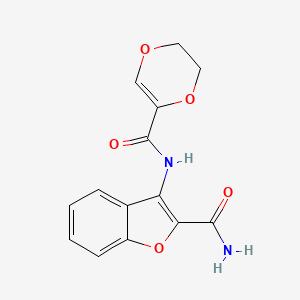
![Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate](/img/structure/B2404137.png)

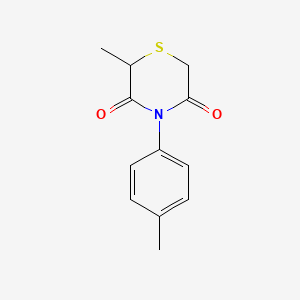
![N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2404145.png)
